N-[2-([2,3'-Biquinolin]-2'-yl)cyclohexylidene]hydroxylamine
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Overview
Description
N-[2-([2,3’-Biquinolin]-2’-yl)cyclohexylidene]hydroxylamine is a chemical compound known for its unique structure and properties It features a biquinoline moiety attached to a cyclohexylidene group, with a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-([2,3’-Biquinolin]-2’-yl)cyclohexylidene]hydroxylamine typically involves the formation of an oxime from a ketone or aldehyde precursor, followed by a Beckmann rearrangement. The oxime formation is achieved by reacting the ketone or aldehyde with hydroxylamine hydrochloride under acidic conditions. The resulting oxime is then subjected to the Beckmann rearrangement, which involves converting the oxime oxygen to a good leaving group, often using acetic anhydride or another activating agent, followed by heating to induce the rearrangement .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of oxime formation and Beckmann rearrangement can be scaled up for larger-scale production if needed.
Chemical Reactions Analysis
Types of Reactions
N-[2-([2,3’-Biquinolin]-2’-yl)cyclohexylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The biquinoline moiety allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-[2-([2,3’-Biquinolin]-2’-yl)cyclohexylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor in organic synthesis.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-([2,3’-Biquinolin]-2’-yl)cyclohexylidene]hydroxylamine involves its interaction with molecular targets through its functional groups. The biquinoline moiety can coordinate with metal ions, while the hydroxylamine group can participate in redox reactions. These interactions can modulate biochemical pathways and enzyme activities, making the compound valuable in research.
Comparison with Similar Compounds
Similar Compounds
2,2’-Biquinoline: A related compound with similar coordination properties but lacking the cyclohexylidene and hydroxylamine groups.
N-Phenylhydroxylamine: Shares the hydroxylamine functional group but has different structural features.
Uniqueness
N-[2-([2,3’-Biquinolin]-2’-yl)cyclohexylidene]hydroxylamine is unique due to its combination of the biquinoline moiety and the cyclohexylidene-hydroxylamine structure, which imparts distinct reactivity and coordination properties.
Properties
CAS No. |
62738-01-6 |
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Molecular Formula |
C24H21N3O |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[2-(3-quinolin-2-ylquinolin-2-yl)cyclohexylidene]hydroxylamine |
InChI |
InChI=1S/C24H21N3O/c28-27-23-12-6-3-9-18(23)24-19(15-17-8-2-5-11-21(17)26-24)22-14-13-16-7-1-4-10-20(16)25-22/h1-2,4-5,7-8,10-11,13-15,18,28H,3,6,9,12H2 |
InChI Key |
BZZBGPWKGBWNHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NO)C(C1)C2=NC3=CC=CC=C3C=C2C4=NC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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